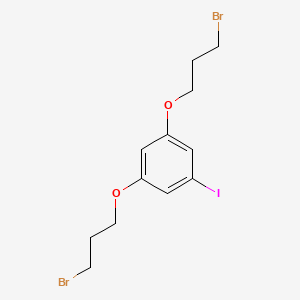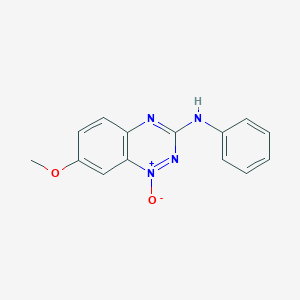![molecular formula C15H20O2S B12614590 [(2S,3R,5R)-5-butyl-3-hydroxythiolan-2-yl]-phenylmethanone CAS No. 917613-88-8](/img/structure/B12614590.png)
[(2S,3R,5R)-5-butyl-3-hydroxythiolan-2-yl]-phenylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2S,3R,5R)-5-butyl-3-hydroxythiolan-2-yl]-phenylmethanone is a complex organic compound characterized by its unique thiolane ring structure and the presence of a phenylmethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,3R,5R)-5-butyl-3-hydroxythiolan-2-yl]-phenylmethanone typically involves multiple steps, starting with the preparation of the thiolane ring. One common method involves the reaction of a butyl-substituted thiol with a suitable ketone under acidic conditions to form the thiolane ring. The hydroxyl group is then introduced through a selective oxidation reaction. Finally, the phenylmethanone group is attached via a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
[(2S,3R,5R)-5-butyl-3-hydroxythiolan-2-yl]-phenylmethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The phenylmethanone group can be reduced to a hydroxyl group.
Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the phenylmethanone group can produce a secondary alcohol.
Scientific Research Applications
[(2S,3R,5R)-5-butyl-3-hydroxythiolan-2-yl]-phenylmethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which [(2S,3R,5R)-5-butyl-3-hydroxythiolan-2-yl]-phenylmethanone exerts its effects involves its interaction with specific molecular targets. The compound’s thiolane ring and phenylmethanone group allow it to bind to enzymes and receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
[(2S,3R,4R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one: Known for its antioxidant properties.
[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate: Used in the synthesis of glycosides.
Uniqueness
[(2S,3R,5R)-5-butyl-3-hydroxythiolan-2-yl]-phenylmethanone is unique due to its combination of a thiolane ring and a phenylmethanone group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
917613-88-8 |
|---|---|
Molecular Formula |
C15H20O2S |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
[(2S,3R,5R)-5-butyl-3-hydroxythiolan-2-yl]-phenylmethanone |
InChI |
InChI=1S/C15H20O2S/c1-2-3-9-12-10-13(16)15(18-12)14(17)11-7-5-4-6-8-11/h4-8,12-13,15-16H,2-3,9-10H2,1H3/t12-,13-,15+/m1/s1 |
InChI Key |
SERFUSDNWZCDPL-NFAWXSAZSA-N |
Isomeric SMILES |
CCCC[C@@H]1C[C@H]([C@H](S1)C(=O)C2=CC=CC=C2)O |
Canonical SMILES |
CCCCC1CC(C(S1)C(=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[3-(Acetyloxy)prop-1-yn-1-yl]-2'-deoxyuridine](/img/structure/B12614517.png)
![1,4-Dioxa-3-silaspiro[2.3]hexane](/img/structure/B12614523.png)

![Urea, N,N'-dimethyl-N-[[(3-phenylpropyl)imino]methyl]-](/img/structure/B12614556.png)
![Methyl 4-[(5-methyl[1,1'-biphenyl]-2-yl)sulfanyl]benzoate](/img/structure/B12614562.png)
![N,N'-[Disulfanediyldi(2,1-phenylene)]bis(5-phenyl-1H-pyrazol-3-amine)](/img/structure/B12614567.png)
![1,1',1''-([1,1'-Biphenyl]-3,3',5-triyl)tripyrene](/img/structure/B12614573.png)

![L-Alanyl-O-[4-(benzyloxy)-4-oxobutanoyl]-N-methyl-L-serine](/img/structure/B12614576.png)
![N-(2-Methyl-1H-imidazo[4,5-b]pyridin-6-yl)acetamide](/img/structure/B12614584.png)
![N-Naphthalen-1-yl-N'-{[4-(trifluoromethyl)phenyl]methyl}urea](/img/structure/B12614585.png)
![2-[2-(4-Methylphenyl)-2-nitroethenyl]-5-phenylfuran](/img/structure/B12614586.png)
![1-[1-(Naphthalen-1-yl)ethyl]-1H-imidazole](/img/structure/B12614597.png)
